molecular formula C12H10O2 B117158 6-Methoxy-2-naphthaldehyde CAS No. 3453-33-6

6-Methoxy-2-naphthaldehyde

Cat. No.: B117158
CAS No.: 3453-33-6
M. Wt: 186.21 g/mol
InChI Key: VZBLASFLFFMMCM-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the sixth position and an aldehyde group at the second position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

It is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes . Aldehyde dehydrogenases play a crucial role in cellular detoxification.

Mode of Action

It is used in organic synthesis reactions forming fluorescent substrates for inhibition studies relating to hypertension and vascular inflammation . This suggests that the compound may interact with its targets to produce a fluorescent signal, which can be used to monitor the activity of the target enzymes.

Biochemical Pathways

Given its use in studies of aldehyde dehydrogenase enzymes , it may be involved in pathways related to aldehyde metabolism. Aldehyde dehydrogenases are involved in the detoxification of aldehydes produced by alcohol metabolism and lipid peroxidation.

Result of Action

Given its use in studies involving aldehyde dehydrogenase enzymes , it may influence the activity of these enzymes, potentially affecting cellular aldehyde levels.

Action Environment

It should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.

Biochemical Analysis

Biochemical Properties

6-Methoxy-2-naphthaldehyde plays a significant role in various biochemical reactions. It is known to interact with aldehyde dehydrogenase enzymes, which are crucial for the oxidation of aldehydes to their corresponding acids. The interaction of this compound with human salivary aldehyde dehydrogenase has been studied, revealing its kinetic properties and optimal conditions for enzyme activity . Additionally, this compound is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in the modulation of aldehyde dehydrogenase activity can impact cellular detoxification processes and oxidative stress responses . Furthermore, this compound is utilized in organic synthesis reactions to form fluorescent substrates for inhibition studies related to hypertension and vascular inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for aldehyde dehydrogenase enzymes, facilitating the oxidation of aldehydes to acids. This interaction is crucial for the detoxification of harmful aldehydes in the body . The compound’s ability to form non-linear optical crystals also highlights its potential in advanced material applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound’s stability under various conditions, including temperature and pH, has been studied to ensure its efficacy in long-term experiments . Additionally, its effects on cellular function over time have been observed in both in vitro and in vivo studies, providing insights into its potential long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that while low doses may have beneficial effects, high doses can lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with aldehyde dehydrogenase enzymes. These enzymes catalyze the oxidation of aldehydes, playing a crucial role in cellular detoxification processes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can affect its biological activity and efficacy . Understanding these mechanisms is vital for optimizing its use in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The precise localization of this compound within cells is crucial for understanding its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxy-2-naphthaldehyde can be synthesized through several methods. One common method involves the reaction of 2-bromo-6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 6-Methoxy-2-naphthoic acid.

    Reduction: 6-Methoxy-2-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 6-Hydroxy-2-naphthaldehyde
  • 2-Naphthaldehyde
  • 4-Methoxy-1-naphthaldehyde
  • 1-Naphthaldehyde

Comparison: 6-Methoxy-2-naphthaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity in substitution reactions .

Properties

IUPAC Name

6-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBLASFLFFMMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057721
Record name 6-Methoxy-2-naphthalaldehyde
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3453-33-6
Record name 6-Methoxy-2-naphthaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-naphthalaldehyde
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Record name 6-Methoxy-2-naphthalaldehyde
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Record name 6-methoxynaphthalene-2-carbaldehyde
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Record name 6-METHOXY-2-NAPHTHALDEHYDE
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Synthesis routes and methods I

Procedure details

6-methoxy-2-naphthaldehyde (substrate IIA) was synthesized from 6-methoxy-2-carbethoxynaphthalene, prepared from 6-methoxy-2-naphthonitrile, ethyl 2-bromoisobutyrate, and zinc dust as described by Horeau et al., 1947, Bull. Soc. Chim. Fr. 14:53-59. The keto-ester intermediate, mp 74°-76° C. (lit. 72.5-73.5° C.) was reduced to the corresponding secondary alcohol ester with sodium borohydride in ethanol at 4° C. and then thermally decomposed (Horeau et al. 1953, Compt. Rend. 236:826-8) to afford the final compound. The aldehyde was 25 purified either by zone sublimation or via the bisulfite adduct; mp 80°-81.5° C.; (lit. 79° C. Horeau et al., 1953, supra: lit. 81°-82° C. Gandhi et al., 1955 J. Chem. Soc., 2530).
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Synthesis routes and methods II

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6-Methoxy-2-naphthaldehyde is prepared by successive treatment of 2-bromo-6-methoxynaphthalene in solution in dry ether with n-butyllithium and then dimethylformamide. (Literature: J. Med. Chem. 1998, 1308-1312). 6-Dimethylamino-2-naphthaldehyde is prepared according to the described procedure (Barbas et al., Proc. Natl. Acad. Sci. USA 1998, 95, 15351) as follows: gaseous dimethylamine is introduced into a mixture of 2.4 ml of dry benzene and 2.4 ml of hexamethylphosphoramide (HMPA) until 750 mg (16.7 mmol) is dissolved. At 0° C. and under inert atmosphere, n-butyllithium (1.6 M in hexane, 16.7 mmol) is added, then after 15 minutes, 6-methoxy-naphthaldehyde (390 mg, 2.09 mmol) is added. Stirring is continued for 14 hours at 20° C., then it is poured into aqueous phosphate buffer, pH 7.4, and it is extracted with ether. Purification by chromatography provides 6-dimethylamino-2-naphthaldehyde (350 mg, 84%).
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Synthesis routes and methods III

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To a solution of 2-bromo-6-methoxynaphthalene (4.00 g, 16.87 mmol) in 100 mL of anhydrous THF under nitrogen atmosphere at -78° C. was added a 1.6M solution of n-butyllithium in hexane (10.6 mL, 16.96 mmol). The reaction mixture turned into a yellow suspension 5 minutes after the addition of butyllithium. The suspension was stirred at -78° C. for 1 hour and then warmed to -23° C. Anhydrous N,N-dimethylformamide (4.0 mL, 51.7 mmol) was added. The reaction mixture was stirred at -23° C. for 30 minutes. Saturated sodium chloride solution (50 mL) was added to quench the reaction. The organic layer was collected and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were dried with anhydrous magnesium sulphate, filtered, and concentrated under reduced pressure. The residue oil was chromatographed by 10% ethyl acetate in hexanes on silica gel to give 2.86 g (91%) of 6-methoxy-2-naphthaldehyde as a white solid. 1HNMR (300 MHz, CDCl3) δ10.10 (1H, s), 8.26 (1H, s), 7.95-7.78 (3H, m), 7.28-7.18 (2H, m), 3.97 (3H, s).
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a solution of 2-bromo-6-methoxynaphthalene (0.5 g, 2.11 mmol) in THF (10 mL) at -78° C., was added n-butyllithium (1.69 mL of a 2.5M in hexanes, 4.22 mmol) dropwise and the solution was stirred for 45 min at -78° C. N,N-dimethylformamide (0.31 g, 4.22 mmol) was then added and the reaction was allowed to stir for 15 min at -78° C. The reaction was quenched with saturated aqueous NH4Cl(10 mL). This solution was extracted with ethyl acetate (3×10 mL). The organics were combined, dried with MgSO4 and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 15:85) afforded 345 mg (88%) of 6-methoxy-2-napthaldehyde as an off-white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-naphthaldehyde
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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